molecular formula C18H18BrNO2 B1293297 4'-Bromo-3-morpholinomethylbenzophenone CAS No. 898765-38-3

4'-Bromo-3-morpholinomethylbenzophenone

Cat. No. B1293297
M. Wt: 360.2 g/mol
InChI Key: TWFVOKBDMFIATF-UHFFFAOYSA-N
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Description

The compound of interest, 4'-Bromo-3-morpholinomethylbenzophenone, is a brominated aromatic ketone with a morpholine substituent. While the provided papers do not directly discuss this exact compound, they provide insights into the synthesis, structure, and properties of closely related brominated compounds and morpholine derivatives. These studies contribute to a broader understanding of the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related bromophenols and morpholine derivatives is well-documented. For instance, the synthesis of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol involves the reaction of a phenolic compound with copper(II) or oxido-vanadium(IV) salts and bipyridine or phenanthroline ligands . Another example is the one-pot synthesis of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods typically involve the use of halogenated starting materials and nucleophilic substitution or condensation reactions to introduce the morpholine moiety.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various analytical techniques, including X-ray diffraction. For example, the crystal structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene reveals a non-planar butadiene unit and a chair conformation of the morpholine ring . Similarly, the structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows the morpholine ring in a chair conformation and the bromophenyl ring approximately perpendicular to the naphthalene system .

Chemical Reactions Analysis

The reactivity of bromophenols and morpholine derivatives can be inferred from the synthesis and structural analyses. The presence of bromine suggests susceptibility to nucleophilic substitution reactions, while the morpholine ring can participate in hydrogen bonding and potentially act as a leaving group under certain conditions. The compounds synthesized in these studies are likely to undergo further chemical transformations, such as cyclization, condensation, and rearrangements, as indicated by the keywords in one of the abstracts .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include thermal stability, as evidenced by the thermal analyses of copper(II) and oxido-vanadium(IV) complexes, which undergo three stages of thermolysis . The solubility and crystallinity of these compounds are also characterized, with specific crystallographic parameters provided for some structures . Additionally, the antioxidant and enzyme inhibitory activities of novel bromophenols have been evaluated, demonstrating their potential as bioactive molecules .

properties

IUPAC Name

(4-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFVOKBDMFIATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643081
Record name (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-morpholinomethylbenzophenone

CAS RN

898765-38-3
Record name (4-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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